molecular formula C13H15N3O7 B6596139 N-(3,5-Dinitrobenzoyl)-DL-leucine CAS No. 74928-54-4

N-(3,5-Dinitrobenzoyl)-DL-leucine

Cat. No.: B6596139
CAS No.: 74928-54-4
M. Wt: 325.27 g/mol
InChI Key: DIOBIOPCRMWGAT-UHFFFAOYSA-N
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Description

N-(3,5-Dinitrobenzoyl)-DL-leucine: is a compound that combines the structural elements of 3,5-dinitrobenzoic acid and DL-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dinitrobenzoyl)-DL-leucine typically involves the reaction of 3,5-dinitrobenzoyl chloride with DL-leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is usually performed at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dinitrobenzoyl)-DL-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-leucine involves its interaction with specific molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. The nitro groups enhance its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes and receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the dinitrobenzoyl group and the amino acid leucine. This combination imparts specific chemical properties, such as enhanced reactivity and the ability to form stable complexes with biomolecules, making it distinct from other similar compounds .

Biological Activity

N-(3,5-Dinitrobenzoyl)-DL-leucine (DNBL) is a derivative of the amino acid leucine, characterized by the presence of a 3,5-dinitrobenzoyl group. This compound has garnered attention in biochemical research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₁₃H₁₅N₃O₇
  • Molecular Weight : 325.27 g/mol
  • Melting Point : 200-202 °C

This compound exhibits biological activity primarily through its interactions with various biomolecules. The nitro groups in its structure enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can modulate enzymatic activity and influence metabolic pathways involving amino acids.

Chiral Selector in Chromatography

DNBL is widely used as a chiral selector in high-performance liquid chromatography (HPLC). Its ability to form hydrogen bonds and π-π interactions makes it effective in separating enantiomers of amino acids, which is crucial in pharmacology due to the differing biological activities of enantiomers.

Interaction with Biological Receptors

Research indicates that DNBL can selectively bind to certain receptors or enzymes, influencing their activity. For instance, it can affect the binding affinity of amino acids to transport proteins, thereby playing a significant role in metabolic processes .

Applications in Research and Industry

  • Biochemical Research : Used to study enzyme-substrate interactions and protein-ligand binding.
  • Drug Development : Investigated for potential use as enzyme inhibitors and receptor modulators.
  • Industrial Applications : Employed in the synthesis of advanced materials and as precursors for specialized chemicals .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
N-(2,4-Dinitrophenyl)-L-leucineContains a dinitrophenyl groupUsed primarily for spectroscopic studies
N-(4-Nitrobenzoyl)-L-leucineContains a nitrobenzoyl groupLess reactive than dinitro derivatives
N-(3-Nitrobenzoyl)-L-leucineContains a mononitrobenzoyl groupSimpler structure; often used in basic research
N-(4-Methylbenzenesulfonyl)-L-leucineSulfonyl derivativeDifferent functional group; used in sulfonation studies

This comparison highlights the unique properties of DNBL due to its specific dinitro substitution pattern, enhancing its reactivity and utility in chiral separations compared to other derivatives.

Case Studies and Research Findings

  • Chiral Resolution Studies : DNBL has been shown to facilitate the resolution of enantiomers effectively, which is critical for developing pharmaceuticals where enantiomeric purity is essential for efficacy and safety.
  • Enzyme Interaction Studies : In vitro studies demonstrated that DNBL can alter the activity of specific enzymes involved in amino acid metabolism, suggesting potential applications in metabolic engineering .
  • Antioxidant Activity Assessment : Research indicates that compounds similar to DNBL exhibit antioxidant properties, which may be relevant for developing therapeutic agents aimed at oxidative stress-related conditions .

Properties

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O7/c1-7(2)3-11(13(18)19)14-12(17)8-4-9(15(20)21)6-10(5-8)16(22)23/h4-7,11H,3H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOBIOPCRMWGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7495-01-4, 74928-54-4
Record name NSC401042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,5-Dinitrobenzoyl)-DL-leucine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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